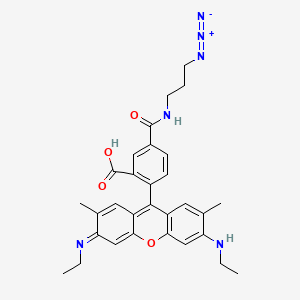

R6G azide, 5-isomer

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C30H32N6O4 |

|---|---|

Molekulargewicht |

540.6 g/mol |

IUPAC-Name |

5-(3-azidopropylcarbamoyl)-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid |

InChI |

InChI=1S/C30H32N6O4/c1-5-32-24-15-26-22(12-17(24)3)28(23-13-18(4)25(33-6-2)16-27(23)40-26)20-9-8-19(14-21(20)30(38)39)29(37)34-10-7-11-35-36-31/h8-9,12-16,32H,5-7,10-11H2,1-4H3,(H,34,37)(H,38,39) |

InChI-Schlüssel |

DQUMJWCOENERIZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)NCCCN=[N+]=[N-])C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Photophysical Profile of R6G Azide, 5-Isomer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential photophysical properties of Rhodamine 6G (R6G) azide (B81097), 5-isomer. This fluorescent probe is a vital tool in bioconjugation and cellular imaging, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry." Understanding its photophysical characteristics is paramount for the design and execution of robust and quantitative fluorescence-based assays.

Core Photophysical Properties

R6G azide, 5-isomer, retains the exceptional brightness and photostability characteristic of the rhodamine family. The introduction of the azide moiety at the 5-position of the phenyl ring has a negligible impact on the core photophysical parameters of the Rhodamine 6G scaffold, making it an excellent fluorescent reporter for "click" labeling applications.

Quantitative Data Summary

The key photophysical parameters of this compound, are summarized in the table below. These values are critical for predicting the performance of the dye in various experimental settings.

| Photophysical Parameter | Value | Units |

| Absorption Maximum (λ_abs_) | 519 | nm |

| Emission Maximum (λ_em_) | 546 | nm |

| Molar Extinction Coefficient (ε) | 116,000 | L·mol⁻¹·cm⁻¹ |

| Fluorescence Quantum Yield (Φ_f_) | 0.95 | - |

| Fluorescence Lifetime (τ_f_) | ~4.1 | ns |

Experimental Protocols

Accurate determination of photophysical properties is essential for the reliable application of fluorescent probes. The following sections detail the standard methodologies for characterizing this compound.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by applying the Beer-Lambert law, which describes the linear relationship between absorbance and concentration of an absorbing species.

Principle: The Beer-Lambert law is expressed as:

A = εcl

where:

-

A is the absorbance

-

ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

-

c is the concentration of the solute (mol/L)

-

l is the path length of the cuvette (typically 1 cm)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound, in a high-purity solvent (e.g., ethanol (B145695) or DMSO) by accurately weighing the compound.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

-

Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λ_abs_ = 519 nm).

-

Data Analysis: Plot the absorbance values against the corresponding concentrations. The slope of the resulting linear regression line will be equal to the molar extinction coefficient (assuming a 1 cm path length).

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield is typically determined using the relative method, by comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield. Rhodamine 6G in ethanol (Φ_f_ = 0.95) is a common standard for this spectral region.[1]

Procedure:

-

Standard and Sample Preparation: Prepare dilute solutions of the standard (Rhodamine 6G) and the this compound sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption Spectra: Measure the absorption spectra of both the standard and the sample.

-

Fluorescence Spectra: Using a spectrofluorometer, measure the fluorescence emission spectra of both the standard and the sample, using the same excitation wavelength for both.

-

Data Analysis: The quantum yield is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Determination of Fluorescence Lifetime

The fluorescence lifetime is measured using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive technique for resolving fluorescence decay kinetics.

Procedure:

-

Instrument Setup: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser), a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.

-

Sample Excitation: The this compound solution is excited with short pulses of light at a wavelength near its absorption maximum.

-

Photon Counting: The arrival times of the emitted photons are recorded relative to the excitation pulses.

-

Data Analysis: A histogram of the arrival times is constructed, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to determine the fluorescence lifetime (τ_f_). For a single exponential decay, the intensity I(t) at time t is given by:

I(t) = I₀ * exp(-t/τ_f_)

where I₀ is the intensity at time zero.

Mandatory Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of this compound.

Caption: Workflow for the determination of photophysical properties.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily used for bioconjugation via the CuAAC "click" reaction. This reaction forms a stable triazole linkage between the azide-functionalized dye and an alkyne-modified biomolecule.

Caption: Schematic of the CuAAC "click" chemistry reaction.

References

An In-depth Technical Guide to R6G Azide, 5-Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 6G (R6G) azide (B81097), 5-isomer, is a fluorescent dye belonging to the rhodamine family, a class of compounds widely recognized for their utility in various biological and chemical research applications. This technical guide provides a comprehensive overview of the chemical structure, formula, properties, and applications of the 5-isomer of R6G azide, with a focus on its use in bioconjugation via click chemistry.

Chemical Structure and Formula

The precise chemical structure of the 5-isomer of Rhodamine 6G azide is crucial for understanding its reactivity and functionality. The azide group is attached to the rhodamine core via a linker at the 5-position of the bottom phenyl ring.

Chemical Formula: C₃₀H₃₂N₆O₄[1]

Molecular Weight: 540.6 g/mol [1]

CAS Number: 2135330-71-9[1][2][3]

The core structure is the xanthene ring system characteristic of rhodamine dyes, which is responsible for its fluorescent properties. The presence of the azide (-N₃) group allows for its specific reaction with alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Physicochemical and Spectroscopic Properties

The photophysical properties of R6G azide, 5-isomer, make it a valuable tool for fluorescence-based detection methods. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 519 nm | [1] |

| Emission Maximum (λem) | 546 nm | [1] |

| Molar Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.95 | [1] |

| Solubility | Good in DMF, DMSO, and alcohols | [1] |

Synthesis

A general approach to synthesizing functionalized rhodamines involves the condensation of a substituted phthalaldehydic acid with 3-aminophenol (B1664112) derivatives. For R6G, this would involve derivatives of 3-ethylaminophenol. Subsequent modification of a carboxylic acid precursor at the 5-position with an azide-containing linker would yield the final product.

Experimental Protocols

The primary application of this compound, is in the labeling of biomolecules through click chemistry. Below is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling alkyne-modified oligonucleotides.

Protocol: Labeling of Alkyne-Modified Oligonucleotides with this compound

Materials:

-

Alkyne-modified oligonucleotide

-

This compound (10 mM stock solution in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Sodium ascorbate (B8700270) (freshly prepared solution)

-

DMSO

-

Nuclease-free water

-

Appropriate buffers (e.g., phosphate (B84403) buffer)

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound, in anhydrous DMSO.

-

Prepare a stock solution of the copper catalyst by premixing CuSO₄ and the ligand (THPTA or TBTA) in a suitable buffer.

-

Prepare a fresh stock solution of sodium ascorbate in nuclease-free water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in buffer.

-

Add the this compound, stock solution to the oligonucleotide solution. The molar ratio of azide to alkyne should be optimized but is typically in slight excess.

-

Add the premixed copper catalyst solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed in the dark to protect the fluorophore from photobleaching.

-

-

Purification:

-

The labeled oligonucleotide can be purified from unreacted dye and catalyst using methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC.

-

Logical Workflow for Oligonucleotide Labeling

Caption: Workflow for labeling alkyne-modified oligonucleotides.

Applications

This compound, is a versatile tool for a range of applications in molecular biology, cell biology, and drug development.

-

Fluorescence Microscopy: Labeled biomolecules can be visualized in fixed or living cells to study their localization, trafficking, and dynamics.

-

Flow Cytometry: Cells labeled with R6G azide can be identified and quantified based on their fluorescence intensity.

-

Nucleic Acid Labeling: Site-specific labeling of DNA and RNA for applications in genomics, transcriptomics, and diagnostics.[4]

-

Metabolic Labeling: In conjunction with metabolic incorporation of alkyne-modified precursors (e.g., sugars, amino acids, nucleosides), R6G azide can be used to visualize newly synthesized biomolecules.

Signaling Pathway Visualization (Hypothetical Example)

While R6G azide itself is not part of a signaling pathway, it can be used to visualize components of such pathways. For instance, if a protein in a signaling cascade is metabolically labeled with an alkyne-containing amino acid, subsequent reaction with R6G azide would allow for its fluorescent detection.

Caption: Visualization of a signaling protein via click chemistry.

Conclusion

This compound, is a powerful fluorescent probe for the specific labeling of alkyne-modified biomolecules. Its bright fluorescence, high quantum yield, and reactivity in click chemistry reactions make it an invaluable tool for researchers in various scientific disciplines. The protocols and data presented in this guide provide a foundation for the successful application of this versatile reagent in experimental workflows.

References

A Technical Guide to the Excitation and Emission Spectra of R6G Azide, 5-Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of Rhodamine 6G (R6G) Azide (B81097), 5-isomer, a key fluorescent probe in various scientific applications. It details the methodologies for spectral analysis and showcases its application in the metabolic labeling and detection of glycoproteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as click chemistry.

Core Spectroscopic Properties

Rhodamine 6G (R6G) is a xanthene dye known for its high fluorescence quantum yield and photostability, making it a valuable tool in fluorescence microscopy, DNA sequencing, and qPCR. The azide moiety in R6G Azide, 5-isomer allows for its covalent attachment to alkyne-modified biomolecules through click chemistry.

The key spectral properties of this compound are summarized in the table below. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and interpreting experimental data.

| Property | Value | Reference |

| Excitation Maximum (λex) | 519 nm | [1] |

| Emission Maximum (λem) | 546 nm | [1] |

| Molar Extinction Coefficient (ε) | 116,000 L·mol⁻¹·cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.95 | [1] |

Experimental Protocols

Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for acquiring the excitation and emission spectra of this compound using a spectrofluorometer.

Materials:

-

This compound

-

Spectroscopy-grade ethanol

-

1 cm pathlength quartz cuvettes

-

Spectrofluorometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in spectroscopy-grade ethanol.

-

Dilute the stock solution to a final concentration that yields an absorbance of less than 0.1 at the excitation maximum to avoid inner-filter effects. A concentration of approximately 1 µM is often suitable for rhodamine dyes.[2]

-

-

Instrument Setup:

-

Excitation Spectrum Acquisition:

-

Set the emission wavelength to the expected emission maximum (e.g., 546 nm).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 540 nm).

-

Record the fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum corresponds to the excitation maximum.

-

-

Emission Spectrum Acquisition:

-

Set the excitation wavelength to the determined excitation maximum (e.g., 519 nm).

-

Scan a range of emission wavelengths (e.g., 530 nm to 700 nm).

-

Record the fluorescence intensity as a function of the emission wavelength. The peak of this spectrum corresponds to the emission maximum.

-

-

Data Correction:

-

If available, correct the raw spectra for instrument-specific variations in lamp intensity and detector response. Many modern spectrofluorometers have built-in correction files.

-

Metabolic Labeling and Detection of Glycoproteins using R6G Azide

This protocol describes the use of this compound in a click chemistry workflow to label and visualize glycoproteins in human mesenchymal stem cells (hMSCs). This method involves the metabolic incorporation of an azide-modified sugar into glycoproteins, followed by covalent attachment of an alkyne-modified R6G for fluorescent detection.

Materials:

-

Human mesenchymal stem cells (hMSCs)

-

Cell culture medium

-

Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz)

-

Alkyne-modified R6G

-

Cell lysis buffer

-

Fluorescent alkyne detection probe (e.g., an alkyne-modified R6G)

-

Reagents for click chemistry: copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper(I)-stabilizing ligand (e.g., THPTA).

-

SDS-PAGE and fluorescence imaging system.

Procedure:

-

Metabolic Labeling:

-

Culture hMSCs in the appropriate medium.

-

Supplement the culture medium with Ac4ManNAz and incubate for 48-72 hours. During this time, the cells will metabolize the azido (B1232118) sugar and incorporate it into sialic acid-containing glycoproteins.[5]

-

-

Cell Lysis:

-

Harvest the cells and wash with PBS.

-

Lyse the cells using a suitable lysis buffer to obtain a protein extract containing the azide-labeled glycoproteins.[5]

-

-

Click Chemistry Reaction:

-

To the protein extract, add the alkyne-modified R6G, copper(II) sulfate, the reducing agent, and the copper(I)-stabilizing ligand.

-

Incubate the reaction mixture to allow for the cycloaddition reaction between the azide groups on the glycoproteins and the alkyne group on the R6G probe.[5]

-

-

Analysis:

-

Separate the labeled glycoproteins by 1D or 2D SDS-PAGE.

-

Visualize the R6G-labeled glycoproteins using a fluorescence gel imager with appropriate excitation and emission filters for R6G.[5]

-

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Energy level diagram of fluorescence.

Caption: Workflow for glycoprotein labeling.

References

- 1. Quantitative assessment of rhodamine spectra [html.rhhz.net]

- 2. Development of a green spectrofluorimetric method for mefenamic acid determination using Rhodamine 6G with mechanistic investigation and central composite design optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitallibrary.ump.ac.id [digitallibrary.ump.ac.id]

- 4. jascoinc.com [jascoinc.com]

- 5. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Molar Extinction Coefficient and Applications of 5-Isomer R6G Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molar extinction coefficient of 5-isomer Rhodamine 6G (R6G) azide (B81097), a crucial parameter for quantitative spectroscopic analysis. It also details the experimental protocols for its determination and showcases a key application in protein labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of modern bioconjugation chemistry.

Core Data: Photophysical Properties of 5-Isomer R6G Azide

The photophysical characteristics of 5-isomer R6G azide are fundamental for its application as a fluorescent probe. The molar extinction coefficient, in particular, is essential for determining the concentration of the dye in solution using absorbance measurements, as dictated by the Beer-Lambert law.

| Property | Value | Reference |

| Molar Extinction Coefficient (ε) | 116,000 L⋅mol⁻¹⋅cm⁻¹ | [1] |

| Excitation Maximum (λabs) | 519 nm | N/A |

| Emission Maximum (λem) | 546 nm | N/A |

| Quantum Yield (Φ) | 0.95 | N/A |

Note: The excitation and emission maxima, as well as the quantum yield, are provided for the parent Rhodamine 6G dye, and the azide modification is not expected to significantly alter these values.

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. Its determination is a routine yet critical procedure in analytical chemistry and biochemistry. The following protocol outlines the steps for accurately measuring the molar extinction coefficient of 5-isomer R6G azide.

Principle: The Beer-Lambert law forms the basis of this protocol. It states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The formula is expressed as:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (L⋅mol⁻¹⋅cm⁻¹)

-

c is the concentration of the solute (mol⋅L⁻¹)

-

l is the path length of the cuvette (typically 1 cm)

Materials and Equipment:

-

5-isomer R6G azide

-

High-purity solvent (e.g., methanol, ethanol, or DMSO)[1]

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of 5-isomer R6G azide using an analytical balance.

-

Dissolve the weighed dye in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a precise concentration (e.g., 1 mM). Ensure complete dissolution.

-

-

Preparation of Serial Dilutions:

-

Perform a series of accurate dilutions from the stock solution to prepare at least five solutions of different, known concentrations. The concentration range should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

-

-

Spectrophotometer Setup and Measurement:

-

Turn on the spectrophotometer and allow it to warm up for the manufacturer's recommended time to ensure lamp stability.

-

Set the spectrophotometer to measure the absorbance at the wavelength of maximum absorption (λmax) for 5-isomer R6G azide, which is 519 nm.

-

Use a cuvette filled with the pure solvent as a blank to zero the spectrophotometer.

-

-

Absorbance Readings:

-

Starting with the least concentrated solution, rinse a clean quartz cuvette with a small amount of the solution, then fill the cuvette.

-

Wipe the outside of the cuvette to remove any fingerprints or droplets and place it in the spectrophotometer.

-

Record the absorbance reading.

-

Repeat this process for all the prepared dilutions, moving from the lowest to the highest concentration. It is good practice to measure the absorbance of each solution three times and calculate the average.

-

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis against concentration (c) on the x-axis.

-

According to the Beer-Lambert law, this plot should yield a straight line passing through the origin.

-

Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c, where c should be close to zero).

-

The slope of the line (m) is equal to ε × l.

-

Since the path length (l) is known (typically 1 cm), the molar extinction coefficient (ε) can be calculated as: ε = slope / l

-

Application: Protein Labeling via Copper-Catalyzed Click Chemistry (CuAAC)

5-isomer R6G azide is a valuable tool for fluorescently labeling biomolecules through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3][4] This reaction is highly specific, efficient, and biocompatible, making it ideal for labeling proteins in complex biological samples. The workflow below illustrates the process of labeling a target protein that has been metabolically engineered to incorporate an alkyne-containing unnatural amino acid.

References

Synthesis and Purification of Isomerically Pure 5-Rhodamine 6G Azide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of isomerically pure 5-Rhodamine 6G (5-R6G) azide (B81097), a crucial fluorescent probe for various applications in biological research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows.

Introduction

Rhodamine 6G (R6G) is a highly fluorescent dye belonging to the xanthene class. Its derivatives are widely used as fluorescent labels for biomolecules due to their high quantum yields, photostability, and excitation/emission spectra in the visible range. The azide functional group allows for the attachment of the dye to other molecules via "click chemistry," a highly efficient and specific conjugation reaction. Obtaining isomerically pure 5-R6G azide is critical for applications requiring high reproducibility and well-defined molecular structures. This guide outlines a robust methodology to synthesize and purify the pure 5-isomer of R6G azide, starting from commercially available precursors.

Overall Synthesis Pathway

The synthesis of isomerically pure 5-R6G azide is a multi-step process that begins with the synthesis of the precursor, 5-carboxyrhodamine 6G (5-CR6G), followed by its conversion to the corresponding azide. The key to obtaining the pure 5-isomer lies in the separation of intermediates before the final cyclization reaction.

Caption: Overall synthetic pathway for isomerically pure 5-R6G azide.

Experimental Protocols

Part 1: Synthesis of Isomerically Pure 5-Carboxyrhodamine 6G (5-CR6G)

This part of the protocol focuses on the synthesis of the key precursor, isomerically pure 5-CR6G. The method involves the formation of a mixture of benzophenone isomers, followed by their separation and subsequent cyclization to yield the pure 5-isomer of the rhodamine dye.

Step 1.1: Synthesis of 2-(4-Carboxy-2-hydroxybenzoyl)-4-ethylaminobenzoic acid (Benzophenone Intermediate Mixture)

-

In a round-bottom flask, combine 3-ethylaminophenol (2 equivalents) and trimellitic anhydride (B1165640) (1 equivalent).

-

Add a suitable solvent, such as propionic acid, and heat the mixture to reflux (approximately 140°C) for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to obtain a mixture of the 5- and 6-isomers of the benzophenone intermediate.

Step 1.2: Separation of the 5-Benzophenone Isomer

The separation of the 5- and 6-isomers of the benzophenone intermediate is a critical step and can be achieved by fractional crystallization.[1]

-

Dissolve the crude benzophenone mixture in a minimal amount of a suitable hot solvent, such as methanol (B129727) or acetic acid.

-

Allow the solution to cool slowly to room temperature. The 5-isomer is typically less soluble and will crystallize out first.

-

Collect the crystals by filtration.

-

Recrystallize the collected solid from the same solvent to improve purity.

-

Confirm the isomeric purity of the 5-benzophenone intermediate using analytical techniques such as NMR spectroscopy.

Step 1.3: Cyclization to form 5-Carboxyrhodamine 6G (5-CR6G)

-

In a clean, dry reaction vessel, combine the purified 5-benzophenone intermediate (1 equivalent) and 3-ethylaminophenol (1.1 equivalents).

-

Add a dehydrating agent, such as concentrated sulfuric acid or a mixture of methanesulfonic acid and phosphorus pentoxide.

-

Heat the mixture at a high temperature (e.g., 180-200°C) for 2-4 hours.

-

Cool the reaction mixture and carefully add it to ice-water to precipitate the crude 5-CR6G.

-

Filter the solid, wash with water, and dry.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel using a mobile phase of dichloromethane (B109758) and methanol.

Part 2: Synthesis of 5-R6G Azide from 5-CR6G

This section details the conversion of the carboxylic acid group of 5-CR6G to an azide functionality via an amide coupling reaction with an amino-azide linker.

Step 2.1: Activation of 5-CR6G

-

Dissolve 5-CR6G (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 equivalents) and N-hydroxysuccinimide (NHS, 1.2 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-activated ester of 5-CR6G. The progress of the activation can be monitored by TLC.

Step 2.2: Amide Coupling with an Amino-Azide Linker

-

To the solution containing the activated 5-CR6G, add a suitable amino-azide linker, for example, N-(2-aminoethyl)azide or 3-azidopropan-1-amine (1.5 equivalents).

-

Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), to neutralize any acid formed during the reaction.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction for the disappearance of the activated ester and the formation of the product by TLC.

Part 3: Purification of Isomerically Pure 5-R6G Azide

The final purification of 5-R6G azide is crucial to remove unreacted starting materials, coupling reagents, and any side products.

Caption: Workflow for the purification of 5-R6G azide.

Protocol:

-

After the amide coupling reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the crude residue in a minimal amount of the loading solvent (e.g., 98:2 DCM:MeOH).

-

Prepare a silica gel column packed with an appropriate stationary phase.

-

Load the sample onto the column.

-

Elute the column with a gradient of dichloromethane and methanol. The polarity of the mobile phase should be gradually increased (e.g., from 100% DCM to 90:10 DCM:MeOH).

-

Collect fractions and monitor the separation by TLC, visualizing the spots under UV light.

-

Combine the fractions containing the pure 5-R6G azide.

-

Remove the solvent from the combined fractions to yield the purified product as a solid.

-

For very high purity requirements, reverse-phase high-performance liquid chromatography (HPLC) can be employed as an alternative or additional purification step.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis and characterization of 5-R6G azide and its key precursor.

Table 1: Synthesis Yields and Purity

| Compound | Step | Typical Yield (%) | Purity (%) |

| 5-Benzophenone Intermediate | 1.2 | 30-40 | >98 |

| 5-Carboxyrhodamine 6G (5-CR6G) | 1.3 | 70-85 | >95 |

| 5-Rhodamine 6G Azide | 2.2 & 3 | 60-75 | >98 |

Table 2: Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) |

| 5-Carboxyrhodamine 6G | C₂₈H₂₂N₂O₅ | 494.97 | 522 | 546 |

| 5-Rhodamine 6G Azide | C₃₀H₃₂N₆O₄ | 540.62 | ~525 | ~550 |

Note: The exact excitation and emission maxima may vary slightly depending on the solvent and conjugation state.

Characterization

The identity and purity of the synthesized 5-R6G azide should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

UV-Visible and Fluorescence Spectroscopy: To determine the spectral properties of the dye.

Conclusion

This technical guide provides a detailed and structured methodology for the synthesis and purification of isomerically pure 5-Rhodamine 6G azide. By following the outlined experimental protocols, researchers can reliably produce this valuable fluorescent probe with high purity, enabling its use in a wide range of sensitive biological applications where isomeric purity is paramount. The provided diagrams and data tables serve as a quick reference for the workflow and expected outcomes.

References

An In-depth Technical Guide to the Storage and Handling of R6G Azide, 5-Isomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling conditions for Rhodamine 6G (R6G) azide (B81097), 5-isomer. Adherence to these guidelines is critical to ensure the compound's stability, performance in experimental applications, and the safety of laboratory personnel.

Introduction

Rhodamine 6G (R6G) is a highly fluorescent xanthene dye widely utilized in various biological and chemical research applications. The 5-isomer of R6G azide is a derivative that incorporates a reactive azide group, enabling its covalent attachment to other molecules via "click chemistry," a set of highly efficient and specific bioorthogonal reactions. This functionality makes R6G azide, 5-isomer an invaluable tool for fluorescently labeling and tracking biomolecules in complex biological systems.

Storage and Stability

Proper storage is paramount to maintain the integrity and fluorescent properties of this compound. The following conditions are recommended based on manufacturer guidelines and the chemical nature of the compound.

Table 1: Recommended Storage and Transport Conditions

| Condition | Recommendation | Duration | Notes |

| Long-Term Storage | -20°C in the dark, desiccated.[1] | Up to 24 months | Protect from light and moisture to prevent degradation. |

| Short-Term Storage/Transport | Room temperature.[1] | Up to 3 weeks | Avoid prolonged exposure to light. |

| In Solution (e.g., in DMSO) | -20°C or -80°C in the dark. | See notes | Stability in solution is not extensively documented. For best results, use freshly prepared solutions or store aliquots at low temperatures for short periods. |

Handling and Safety Precautions

This compound is a chemical compound that requires careful handling to ensure personnel safety and experimental success. The primary hazards are associated with the azide functional group, which is an energy-rich moiety.

General Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound in its solid form or in solution.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powdered form to avoid inhalation of dust.

-

Avoid Contamination: Use clean, dedicated spatulas and glassware.

Specific Hazards of the Azide Group

Organic azides can be energetic and potentially explosive under certain conditions. While this compound is a relatively large molecule, which generally reduces its shock sensitivity compared to smaller organic azides, caution is still warranted.

-

Heat and Shock: Avoid exposing the compound to excessive heat, friction, or shock.

-

Incompatible Materials:

-

Heavy Metals: Do not use metal spatulas (especially copper, lead, silver, or zinc) to handle the solid compound, as this can lead to the formation of highly explosive heavy metal azides. Use plastic or ceramic spatulas.

-

Strong Oxidizing Agents: Keep away from strong oxidizing agents.[2]

-

Halogenated Solvents: Avoid contact with halogenated solvents such as dichloromethane (B109758) and chloroform.

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.

-

Ingestion: If swallowed, wash out mouth with water provided the person is conscious. Do not induce vomiting. Call a physician.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₃₀N₆O₃ |

| Molecular Weight | 514.58 g/mol |

| Appearance | Crystalline solid (color may vary) |

| Solubility | Soluble in DMSO, DMF, and alcohols. |

| Excitation Maximum | ~525 nm |

| Emission Maximum | ~555 nm |

Experimental Protocols and Workflows

This compound is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. Below are generalized protocols for labeling biomolecules.

General Workflow for Biomolecule Labeling

The following diagram illustrates a typical workflow for labeling an alkyne-modified biomolecule with this compound.

Caption: General workflow for labeling alkyne-modified biomolecules with R6G azide.

Detailed Protocol for Copper-Catalyzed Click Chemistry (CuAAC)

This protocol is a starting point and may require optimization for specific applications.

Materials:

-

Alkyne-modified biomolecule

-

This compound

-

Anhydrous DMSO

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh.

-

-

Set up the Reaction:

-

In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration in the reaction buffer.

-

Add the this compound stock solution to a final concentration of 2-10 molar equivalents relative to the biomolecule.

-

Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Purify the labeled biomolecule from excess reagents using an appropriate method, such as size-exclusion chromatography, dialysis, or precipitation.

-

Table 3: Typical Reagent Concentrations for CuAAC

| Reagent | Final Concentration Range |

| Alkyne-Biomolecule | Application-dependent |

| This compound | 2-10 molar equivalents |

| CuSO₄ | 0.1 - 1 mM |

| Sodium Ascorbate | 1 - 5 mM |

Signaling Pathway and Logical Relationships

The core of the application of this compound lies in the principles of bioorthogonal chemistry, specifically the CuAAC reaction. The logical relationship is straightforward: the azide group on the dye reacts specifically with an alkyne group on a target molecule in the presence of a copper(I) catalyst.

Caption: Logical diagram of the CuAAC reaction with R6G azide.

Conclusion

This compound is a powerful tool for fluorescent labeling in a wide range of research and development applications. Proper storage and handling are essential to ensure its efficacy and the safety of laboratory personnel. By following the guidelines outlined in this technical guide, researchers can confidently and safely incorporate this versatile fluorescent probe into their experimental workflows. Always consult the specific product information sheet and Safety Data Sheet for any additional information.

References

The Inner Workings of a Molecular Beacon: An In-depth Technical Guide to the Fluorescence Mechanism of Rhodamine 6G

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 6G (R6G), a xanthene dye, stands as one of the most versatile and widely utilized fluorescent probes in a multitude of scientific disciplines, including biotechnology, laser physics, and diagnostics.[1][2] Its exceptional photostability, high fluorescence quantum yield, and strong absorption in the visible spectrum make it an invaluable tool for applications ranging from fluorescence microscopy and flow cytometry to dye lasers.[1][2] This technical guide delves into the core principles governing the fluorescence of Rhodamine 6G, providing a detailed exploration of its photophysical properties, the influence of environmental factors, and the experimental methodologies used for its characterization.

The Photophysical Core: Absorption and Emission

The fluorescence of Rhodamine 6G is a multi-stage process that begins with the absorption of a photon and culminates in the emission of a lower-energy photon. This phenomenon is elegantly described by the Perrin-Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.[3][4]

Upon absorbing a photon of appropriate energy, typically in the green region of the visible spectrum, an R6G molecule is excited from its singlet ground state (S₀) to a higher electronic singlet state (S₁ or S₂).[3] This process is incredibly rapid, occurring on the femtosecond timescale. The molecule then quickly relaxes to the lowest vibrational level of the first excited singlet state (S₁) through a non-radiative process called internal conversion.[4]

From the S₁ state, the molecule can return to the ground state via several pathways. The most critical for its application is fluorescence, the emission of a photon. This radiative decay results in the characteristic yellow-orange glow of R6G. Due to energy loss during vibrational relaxation in the excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.[5]

Alternatively, the molecule can return to the ground state through non-radiative pathways, such as internal conversion or intersystem crossing to a triplet state (T₁).[4] While the quantum yield of R6G is very high (around 0.95 in ethanol), indicating that fluorescence is the dominant decay pathway, these non-radiative processes can be influenced by the molecular environment.[1][6]

Figure 1: Perrin-Jablonski Diagram for Rhodamine 6G.

Key Photophysical Parameters

The fluorescence behavior of Rhodamine 6G is quantified by several key parameters, which are summarized in the tables below. These values can be influenced by the solvent environment and the concentration of the dye.

Table 1: Spectroscopic Properties of Rhodamine 6G in Various Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Reference(s) |

| Ethanol | 528 - 530 | 548 - 555 | 20 - 27 | [6],[7],[8] |

| Methanol (B129727) | 529 | 551 - 568 | 22 - 39 | [9],[10],[5] |

| Water | 525 | 555 | 30 | [11] |

| DMSO | 539 | 579 | 40 | [9],[10] |

| Ethylene Glycol | - | - | - | [12] |

| n-Propanol | - | - | - | [9] |

| iso-Propanol | - | - | - | [9] |

| n-Butanol | - | - | - | [9] |

| n-Pentanol | - | - | - | [9] |

| Acetone | - | - | - | [9] |

Table 2: Fluorescence Quantum Yield and Lifetime of Rhodamine 6G in Various Solvents

| Solvent | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Reference(s) |

| Ethanol | 0.95 | 3.8 - 4.2 | [6],[1],[13] |

| Methanol | > Water/Ethylene Glycol | 3.78 | [12],[5] |

| Water | < Ethylene Glycol | 3.8 - 4.08 | [12],[14],[11] |

| DMSO | Lowest among tested | 4.36 | [9],[10],[5] |

| Ethylene Glycol | > Water/Methanol | - | [12] |

| D₂O | 0.98 | - | [13] |

Environmental Influences on Fluorescence

The fluorescence of Rhodamine 6G is highly sensitive to its immediate environment. Factors such as solvent polarity, viscosity, and dye concentration can significantly alter its photophysical properties.

Solvent Effects

The polarity and viscosity of the solvent can influence the electronic states of the R6G molecule, leading to shifts in the absorption and emission spectra.[9][10] In general, more polar solvents tend to cause a red-shift (a shift to longer wavelengths) in the emission spectrum.[9] For instance, the emission maximum of R6G is at 568 nm in methanol and shifts to 579 nm in the more polar solvent DMSO.[9][10] The fluorescence quantum yield is also affected by the solvent, with higher yields generally observed in less polar and more viscous environments that restrict non-radiative decay pathways.[12]

Concentration Effects: Dimers and Aggregates

At low concentrations, Rhodamine 6G exists predominantly as monomers. However, as the concentration increases, the dye molecules have a tendency to form non-fluorescent or weakly fluorescent dimers and higher-order aggregates.[15][16] This aggregation leads to a phenomenon known as fluorescence quenching, where the overall fluorescence intensity of the solution decreases.[16] The formation of these aggregates can also lead to changes in the absorption and emission spectra, often resulting in the appearance of new spectral bands.[9][10] For example, in aqueous solutions, increasing the concentration of R6G can shift the fluorescence peak from around 550 nm to 620 nm due to aggregate formation.[9]

Figure 2: Logical relationship of concentration effects.

Experimental Protocols for Characterization

The characterization of Rhodamine 6G's fluorescence properties relies on a set of well-established experimental techniques.

UV-Visible Absorption Spectroscopy

Methodology: This technique measures the amount of light absorbed by the R6G solution at different wavelengths. A solution of R6G in a specific solvent is placed in a quartz cuvette. A beam of light spanning the ultraviolet and visible range is passed through the sample, and a detector measures the intensity of the transmitted light. The absorbance is then calculated and plotted against wavelength to generate an absorption spectrum.

Key Parameters:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: R6G is dissolved in the solvent of interest to a known concentration, ensuring the absorbance at the maximum is within the linear range of the instrument (typically < 1).[6]

-

Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 300-700 nm).[6]

Fluorescence Spectroscopy

Methodology: This technique measures the intensity of the light emitted by the R6G solution after excitation at a specific wavelength. The sample is excited by a monochromatic light source (e.g., a laser or a lamp with a monochromator). The emitted light, which is at a longer wavelength, is collected at a 90-degree angle to the excitation beam and passed through a second monochromator to a detector. This generates an emission spectrum.

Key Parameters:

-

Instrumentation: A spectrofluorometer.

-

Excitation Wavelength: Typically set at or near the absorption maximum of R6G (e.g., 530 nm).[6]

-

Sample Preparation: Solutions are prepared in a non-fluorescent quartz cuvette. The concentration is kept low to avoid inner filter effects and quenching.[6]

-

Data Acquisition: The emission spectrum is recorded over a wavelength range that covers the expected fluorescence (e.g., 540-700 nm).[6]

References

- 1. Rhodamine 6G - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. arxiv.org [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. chemmethod.com [chemmethod.com]

- 6. omlc.org [omlc.org]

- 7. Spectrum [Rhodamine 6G] | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. daneshyari.com [daneshyari.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocol for Copper-Catalyzed Click Chemistry with R6G Azide, 5-Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for the covalent ligation of molecules.[1][2] This reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne, offering rapid reaction kinetics and high yields under mild, aqueous conditions.[1][3][4] These characteristics make CuAAC an invaluable tool in bioconjugation, materials science, and drug discovery. The use of fluorescent dyes, such as Rhodamine 6G (R6G) azide, enables the sensitive detection and visualization of a wide array of biomolecules and cellular processes.[5]

These application notes provide a detailed protocol for the copper-catalyzed click chemistry reaction using R6G azide, 5-isomer, to label alkyne-modified biomolecules. The protocol is designed to be a starting point for researchers and may require optimization for specific applications.

Principle of the Reaction

The CuAAC reaction involves the [3+2] cycloaddition of an azide (this compound) and a terminal alkyne-modified molecule, catalyzed by a copper(I) species. The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270). To enhance reaction efficiency and protect biomolecules from oxidative damage, a chelating ligand is often employed to stabilize the copper(I) catalyst.[2][6]

Data Presentation

The following table summarizes typical quantitative data for a copper-catalyzed click chemistry reaction with a fluorescent dye azide. These values should be used as a starting point for optimization with this compound.

| Parameter | Recommended Range | Notes |

| Alkyne-modified Biomolecule Concentration | 1 - 100 µM | Higher concentrations generally lead to faster reaction rates. |

| This compound Concentration | 1.1 - 5 equivalents (relative to alkyne) | A slight excess of the dye azide can drive the reaction to completion. |

| Copper(II) Sulfate (CuSO₄) Concentration | 50 - 500 µM | The final concentration of the copper catalyst is critical for reaction efficiency. |

| Ligand (e.g., THPTA) Concentration | 5 equivalents (relative to CuSO₄) | The ligand stabilizes the Cu(I) catalyst and protects biomolecules. |

| Sodium Ascorbate Concentration | 5 - 10 equivalents (relative to CuSO₄) | A freshly prepared solution is crucial for efficient reduction of Cu(II) to Cu(I). |

| Reaction Temperature | Room Temperature (20-25°C) | Most reactions proceed efficiently at ambient temperature. |

| Reaction Time | 30 minutes - 4 hours | Reaction progress should be monitored to determine the optimal time. |

| pH | 6.5 - 8.0 | The reaction is generally tolerant of a range of pH values. |

| Expected Yield | > 80% | Yields are typically high but depend on the specific substrates and conditions. |

Experimental Protocol

This protocol describes a general procedure for labeling an alkyne-modified protein with this compound.

Materials and Reagents

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

-

Sodium ascorbate

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Preparation of Stock Solutions

-

Alkyne-modified Protein: Prepare a solution of the desired concentration in an appropriate buffer.

-

This compound (10 mM): Dissolve the appropriate amount of R6G azide in DMSO.

-

Copper(II) Sulfate (20 mM): Dissolve CuSO₄ in deionized water.

-

THPTA (50 mM): Dissolve THPTA in deionized water.

-

Sodium Ascorbate (100 mM): Dissolve sodium ascorbate in deionized water. Note: This solution should be prepared fresh immediately before use.

Reaction Procedure

-

In a microcentrifuge tube, add the alkyne-modified protein solution.

-

Add the this compound stock solution to the desired final concentration. Mix gently by pipetting.

-

In a separate tube, prepare the catalyst premix by adding the required volume of the THPTA stock solution to the CuSO₄ stock solution. Vortex briefly to mix.

-

Add the catalyst premix to the reaction tube containing the protein and azide. Mix gently.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Mix gently.

-

Incubate the reaction at room temperature, protected from light, for 1-2 hours. The optimal reaction time may vary and should be determined empirically.

Purification of the Labeled Protein

-

Following the incubation period, the labeled protein can be purified from excess reagents using a suitable method.

-

Size-Exclusion Chromatography (SEC): This is an effective method for separating the labeled protein from small molecules like unreacted dye, catalyst, and ligand.

-

Dialysis: Dialyze the reaction mixture against an appropriate buffer to remove small molecular weight impurities.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the copper-catalyzed click chemistry protocol.

Caption: Workflow for copper-catalyzed click chemistry labeling.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no product yield | Inactive catalyst | Ensure the sodium ascorbate solution is freshly prepared. Optimize the copper and ligand concentrations. |

| Steric hindrance | Increase reaction time or temperature. | |

| Impure reagents | Use high-purity reagents and solvents. | |

| High background fluorescence | Insufficient purification | Optimize the purification method to ensure complete removal of unreacted R6G azide. |

| Protein precipitation | High concentration of organic solvent (DMSO) | Minimize the volume of DMSO used to dissolve the R6G azide. |

| Oxidative damage | Ensure an adequate concentration of ligand is used to protect the protein. Consider adding a radical scavenger like aminoguanidine.[6] |

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 5. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using 5-R6G Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful and versatile bioorthogonal ligation tool, enabling the covalent conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction relies on the intrinsic strain of a cyclooctyne (B158145) to react efficiently and specifically with an azide-functionalized molecule, forming a stable triazole linkage.[3] The 5-isomer of Rhodamine 6G (5-R6G) azide (B81097) is a bright, yellow-emitting fluorescent dye that can be readily incorporated into biomolecules through SPAAC, making it an excellent tool for a variety of applications in research and drug development.[4][5]

These application notes provide detailed protocols and technical guidance for the use of 5-R6G azide in SPAAC reactions for the labeling of biomolecules, particularly proteins.

Applications of SPAAC using 5-R6G Azide

The conjugation of 5-R6G azide to biomolecules via SPAAC enables a wide range of applications, including:

-

Fluorescent Labeling of Proteins and Antibodies: Covalently attaching 5-R6G to proteins or antibodies allows for their visualization and tracking in various assays.

-

Cellular Imaging: Labeled biomolecules can be used to study their localization and dynamics within living cells.

-

Flow Cytometry: Fluorescently tagged cells or biomolecules can be quantified and sorted.

-

High-Content Screening: Enables the visualization and quantification of cellular responses to drug candidates.

-

Antibody-Drug Conjugate (ADC) Development: While 5-R6G is a fluorescent dye, the principles of SPAAC are directly applicable to the conjugation of cytotoxic payloads to antibodies for targeted cancer therapy.

Quantitative Data: SPAAC Reaction Kinetics

The rate of a SPAAC reaction is a critical parameter, influencing the efficiency of labeling, especially at low concentrations of reactants. The reaction kinetics are typically described by a second-order rate constant (k₂), with higher values indicating a faster reaction. The choice of the cyclooctyne reagent significantly impacts the reaction rate. While specific kinetic data for 5-R6G azide is not extensively published, the following tables provide a summary of reported second-order rate constants for the reaction of a model azide (benzyl azide) with various commonly used cyclooctynes, offering a guide for selecting the appropriate reagent.

Table 1: Second-Order Rate Constants (k₂) for SPAAC Reactions with Benzyl Azide

| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| BCN | ~0.06 - 0.1 | |

| DBCO | ~0.6 - 1.0 | |

| DIBO | ~0.3 - 0.7 |

Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.

Table 2: Factors Influencing SPAAC Reaction Rates

| Factor | Effect on Reaction Rate | Notes | Reference(s) |

| Cyclooctyne Structure | More strained cyclooctynes (e.g., DBCO) react faster. | The release of ring strain is the driving force of the reaction. | |

| Azide Electronics | Electron-withdrawing groups on the azide can sometimes increase the rate with electron-rich cyclooctynes. | Fluoroalkyl azides have shown accelerated reactivity with BCN. | |

| Solvent | Can influence reaction rates. | Reactions in some cell culture media (e.g., DMEM) have been observed to be faster than in others (e.g., RPMI). | |

| pH | Higher pH values generally increase reaction rates. | This effect can be buffer-dependent. | |

| Temperature | Increasing the temperature accelerates the reaction. | Optimization is necessary to ensure biomolecule stability. |

Experimental Protocols

Protocol 1: General Protein Labeling with 5-R6G Azide via SPAAC

This protocol describes a general method for labeling a protein containing a cyclooctyne group with 5-R6G azide. The protein must first be functionalized with a cyclooctyne, for example, by reacting lysine (B10760008) residues with an NHS-ester of a cyclooctyne like DBCO-NHS ester.

Materials:

-

Cyclooctyne-functionalized protein (e.g., DBCO-Protein) in a suitable buffer (e.g., PBS, pH 7.4)

-

5-R6G azide (prepare a stock solution, e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (Dimethyl sulfoxide)

-

Size-exclusion chromatography (SEC) column (e.g., desalting column) for purification

Procedure:

-

Protein Preparation:

-

Ensure the cyclooctyne-functionalized protein is in an appropriate buffer at a concentration of 1-10 mg/mL. The buffer should be free of azides.

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 5-R6G azide in high-quality, anhydrous DMSO.

-

-

SPAAC Reaction:

-

Add a 5- to 20-fold molar excess of the 5-R6G azide stock solution to the protein solution.

-

The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 4-16 hours at 37°C or for 12-24 hours at room temperature with gentle mixing, protected from light. The optimal reaction time may need to be determined empirically.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted 5-R6G azide and other small molecules using a size-exclusion chromatography column (desalting column) pre-equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein. The colored nature of the 5-R6G dye will allow for visual tracking of the labeled protein.

-

-

Characterization of the Labeled Protein:

-

Degree of Labeling (DOL): The DOL can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the absorbance of 5-R6G at its maximum absorbance wavelength (~519 nm).

-

Mass Spectrometry: Confirm the covalent attachment of the dye and determine the precise DOL by mass spectrometry (e.g., ESI-MS).

-

SDS-PAGE: Visualize the labeled protein by running the sample on an SDS-PAGE gel and imaging the gel under appropriate fluorescence settings before Coomassie staining.

-

Fluorescence Spectroscopy: Confirm the fluorescent properties of the conjugate by measuring its excitation and emission spectra.

-

Protocol 2: Site-Specific Antibody Fragment (Fab') Labeling

This protocol outlines a method for the site-specific labeling of an antibody fragment (Fab') that has been engineered to contain an azide-bearing unnatural amino acid.

Materials:

-

Azide-functionalized Fab' fragment in PBS, pH 7.4

-

DBCO-functionalized fluorescent dye (for comparison or as an alternative to labeling with 5-R6G azide if the Fab' were alkyne-functionalized)

-

5-R6G azide

-

SEC column for purification

Procedure:

-

Preparation of Reactants:

-

Prepare a solution of the azide-containing Fab' fragment at a concentration of 1-5 mg/mL in PBS, pH 7.4.

-

Prepare a 10 mM stock solution of the DBCO-reagent or 5-R6G azide in DMSO.

-

-

SPAAC Reaction:

-

Add a 3- to 10-fold molar excess of the cyclooctyne reagent (if the Fab' has an azide) or 5-R6G azide (if the Fab' has a cyclooctyne) to the Fab' solution.

-

Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Purification and Characterization:

-

Purify the labeled Fab' fragment using an SEC column as described in Protocol 1.

-

Characterize the conjugate using spectrophotometry, mass spectrometry, and SDS-PAGE to confirm successful labeling and determine the DOL.

-

Visualizations

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Experimental workflow for labeling a protein with 5-R6G via SPAAC.

Caption: Visualization of a cell surface receptor using a 5-R6G labeled antibody.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA [mdpi.com]

- 4. Fluorescence Spectroscopy Service | High Resolution Structural Insights - Creative Proteomics [creative-proteomics.com]

- 5. m.youtube.com [m.youtube.com]

Application Notes: Labeling of Alkyne-Modified Proteins with R6G Azide, 5-Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is a critical technique in modern biological research and drug development. It allows for the visualization, tracking, and quantification of proteins of interest within complex biological systems. One of the most powerful methods for achieving this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This bioorthogonal reaction enables the specific covalent ligation of an azide-functionalized molecule to an alkyne-functionalized molecule with high efficiency and specificity under biocompatible conditions.[1][3]

This application note provides a detailed protocol for the labeling of alkyne-modified proteins with Rhodamine 6G (R6G) azide (B81097), 5-isomer, a bright and photostable fluorescent dye.[4][5] Alkyne-modified proteins can be generated through the metabolic incorporation of alkyne-containing amino acid analogs, such as L-propargylglycine (PG) or L-homopropargylglycine (HPG), in place of methionine. Once incorporated, the alkyne group serves as a handle for the covalent attachment of the R6G azide probe. This method is applicable for a wide range of downstream applications, including in-gel fluorescence scanning, fluorescence microscopy, and flow cytometry, providing a robust tool for studying protein synthesis, localization, and dynamics.

Core Principle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The labeling strategy is based on the CuAAC reaction, where the terminal alkyne on the modified protein reacts with the azide group of the R6G dye to form a stable triazole linkage.[2] This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., copper (II) sulfate) by a reducing agent like sodium ascorbate (B8700270).[2][6] To enhance reaction efficiency and protect proteins from potential damage by copper ions, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[2][7]

Materials and Reagents

A comprehensive list of materials and reagents required for the successful labeling of alkyne-modified proteins.

| Reagent | Supplier | Catalog No. |

| R6G Azide, 5-isomer | Lumiprobe | 2135330-71-9[4] |

| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | C1297 |

| Sodium Ascorbate | Sigma-Aldrich | A4034 |

| THPTA Ligand | Sigma-Aldrich | 762342 |

| Alkyne-modified protein sample | (User-generated) | - |

| DMSO (Anhydrous) | Sigma-Aldrich | 276855 |

| PBS buffer (pH 7.4) | Thermo Fisher | 10010023 |

| Protein Extraction Buffer (e.g., RIPA) | Thermo Fisher | 89900 |

| Protease Inhibitor Cocktail | Roche | 11836170001 |

| SDS-PAGE Gels and Buffers | Bio-Rad | Various |

| Fluorescence Gel Scanner | (e.g., Bio-Rad ChemiDoc) | - |

Quantitative Data Presentation

Table 1: Properties of this compound

This table summarizes the key photophysical properties of the this compound fluorescent probe.

| Property | Value | Reference |

| Molecular Weight | 512.56 g/mol | [8] |

| Excitation Maximum (λex) | ~525 nm | [9][10] |

| Emission Maximum (λem) | ~555 nm | [9] |

| Quantum Yield (in ethanol) | ~0.95 | [5][6][11] |

| Molar Extinction Coefficient (ε) | ~116,000 cm⁻¹M⁻¹ at 530 nm | [11] |

| Purity | Pure 5-isomer | [4] |

| Storage Conditions | -20°C in the dark, desiccated | [4][12] |

Table 2: Illustrative Comparison of Labeling Efficiency and Signal-to-Noise Ratio

This table provides an illustrative comparison of R6G azide with other common fluorescent azide probes for labeling alkyne-modified proteins in a cell lysate, as analyzed by in-gel fluorescence. (Note: These are representative values for comparison purposes and actual results may vary depending on experimental conditions.)

| Fluorescent Probe | Relative Labeling Efficiency (%) | Signal-to-Noise Ratio |

| This compound | 95 | High |

| TAMRA Azide, 5-isomer | 90 | High |

| FAM Azide, 6-isomer | 85 | Medium |

| Cy5 Azide | 92 | High |

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins with an Alkyne Analog

This protocol describes the metabolic incorporation of an alkyne-containing amino acid into newly synthesized proteins in cultured cells.

-

Cell Culture: Plate mammalian cells in complete growth medium and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Methionine Depletion (Optional but Recommended): To enhance the incorporation of the alkyne analog, replace the complete medium with methionine-free medium and incubate for 30-60 minutes.

-

Metabolic Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with an alkyne-containing amino acid analog (e.g., 25-50 µM L-homopropargylglycine, HPG).

-

Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a CO₂ incubator to allow for the incorporation of the alkyne analog into newly synthesized proteins.

-

Cell Lysis: After incubation, wash the cells twice with cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate containing alkyne-modified proteins is now ready for the click chemistry reaction.

Protocol 2: Labeling of Alkyne-Modified Proteins with R6G Azide (CuAAC)

This protocol details the copper-catalyzed click chemistry reaction to label the alkyne-modified proteins with R6G azide.

-

Prepare Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

-

THPTA Ligand: Prepare a 50 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.

-

-

Set up the Click Reaction: In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be adjusted as needed.

| Reagent | Final Concentration | Volume for 100 µL Reaction |

| Alkyne-modified protein lysate (1-5 mg/mL) | - | 50 µL |

| PBS (pH 7.4) | - | to 100 µL |

| This compound (10 mM stock) | 100 µM | 1 µL |

| CuSO₄ (50 mM stock) | 1 mM | 2 µL |

| THPTA (50 mM stock) | 5 mM | 10 µL |

-

Vortex: Gently vortex the mixture to ensure all components are well-mixed.

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.

| Reagent | Final Concentration | Volume for 100 µL Reaction |

| Sodium Ascorbate (500 mM stock) | 5 mM | 1 µL |

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

Protein Precipitation (Optional): To remove excess reagents, precipitate the labeled proteins by adding four volumes of ice-cold acetone. Incubate at -20°C for 30 minutes and then centrifuge at 14,000 x g for 10 minutes. Discard the supernatant and air-dry the protein pellet. Resuspend the pellet in a suitable buffer (e.g., 1x SDS-PAGE loading buffer).

Protocol 3: In-Gel Fluorescence Analysis of Labeled Proteins

This protocol describes the visualization of R6G-labeled proteins using SDS-PAGE and a fluorescence gel scanner.

-

Sample Preparation: Mix the labeled protein sample (from Protocol 2) with 4x SDS-PAGE sample buffer and heat at 70-95°C for 5-10 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis according to standard procedures.

-

Fluorescence Scanning: After electrophoresis, place the gel directly onto the imaging stage of a fluorescence gel scanner.

-

Image Acquisition: Scan the gel using an appropriate laser and filter set for R6G (Excitation: ~525 nm, Emission: ~555 nm).

-

Coomassie Staining (Optional): After fluorescence scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein profile.

-

Data Analysis: Quantify the fluorescence intensity of the labeled protein bands using appropriate software. The signal intensity is proportional to the amount of labeled protein.[13]

Visualization of Workflows and Pathways

Caption: Experimental workflow for labeling and analysis.

Caption: EGFR signaling pathway leading to protein synthesis.

Application: Studying EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation.[14] Dysregulation of this pathway is frequently implicated in various cancers.[] Upon ligand binding, EGFR activates downstream cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which ultimately converge on the regulation of protein synthesis.[][16]

The described metabolic labeling and click chemistry protocol can be a powerful tool to study the effects of EGFR signaling on nascent protein synthesis. For example, researchers can stimulate cells with EGF and use the alkyne analog labeling to specifically capture and identify the proteins that are newly synthesized in response to this stimulation. This approach can be used to:

-

Quantify changes in global protein synthesis rates upon EGFR activation or inhibition.

-

Identify specific proteins whose synthesis is up- or down-regulated by EGFR signaling through subsequent proteomic analysis of the labeled proteins.

-

Screen for the efficacy of drug candidates that target the EGFR pathway by measuring their impact on downstream protein synthesis.

By combining this labeling technique with other molecular biology tools, a deeper understanding of the complex regulatory networks governed by EGFR can be achieved, paving the way for the development of novel therapeutic strategies.

References

- 1. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR Signaling Pathway - Elabscience [elabscience.com]

- 4. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of absolute labeling efficiency at the single-protein level | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. omlc.org [omlc.org]

- 12. Detection and Relative Quantification of Proteins by Surface Enhanced Raman Using Isotopic Labels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. help.lumiprobe.com [help.lumiprobe.com]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 16. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for R6G Azide, 5-Isomer in Fluorescent Labeling of Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction